1,3-Dimethyl-5,5-dimethylhydantoin

Preservative Cosmetics Safety

Unlike halogenated or hydroxymethylated hydantoins, this fully methylated derivative is chemically inert—zero formaldehyde release, zero oxidative potential. Its balanced lipophilicity (XLogP3 -0.1) and low TPSA (40.6 Ų) make it a superior, non-hazardous bioisostere for CNS drug candidates and a safe polymer additive where reactive analogs cause degradation or toxicity. A critical procurement choice for R&D requiring a stable, non-reactive hydantoin building block.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
CAS No. 15414-89-8
Cat. No. B8741954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-5,5-dimethylhydantoin
CAS15414-89-8
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=O)N1C)C)C
InChIInChI=1S/C7H12N2O2/c1-7(2)5(10)8(3)6(11)9(7)4/h1-4H3
InChIKeyCYFUTQFVJKHZRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethyl-5,5-dimethylhydantoin (CAS 15414-89-8): A Fully Methylated Hydantoin for Non-Releasing Bioisosteric and Polymer Applications


1,3-Dimethyl-5,5-dimethylhydantoin (CAS 15414-89-8), also known as 1,3,5,5-tetramethylimidazolidine-2,4-dione, is a fully substituted hydantoin derivative in which both amide nitrogens at the 1- and 3-positions, as well as the carbon at the 5-position, bear methyl substituents [1]. With a molecular formula of C₇H₁₂N₂O₂ and a molecular weight of 156.18 g/mol, it is structurally distinct from partially substituted hydantoins due to the absence of N–H or N–OH groups [1]. This compound serves primarily as a non-reactive bioisostere, a synthetic intermediate, or a specialized polymer additive, in contrast to the widely used N-halogenated or N-hydroxymethylated hydantoin biocides [2].

Why 1,3-Dimethyl-5,5-dimethylhydantoin Cannot Be Simply Replaced by Other Hydantoin Derivatives in Sensitive Applications


Hydantoin derivatives are not interchangeable due to dramatic differences in reactivity, mechanism of action, and safety profile driven by N-substitution. While 1,3-dimethylol-5,5-dimethylhydantoin (DMDMH) functions as a formaldehyde-releasing preservative and N-halogenated derivatives (e.g., DCDMH, BCDMH) act as potent oxidizing biocides, 1,3-dimethyl-5,5-dimethylhydantoin lacks both hydroxymethyl and halogen substituents [1][2]. Consequently, it cannot release formaldehyde or generate hypohalous acids, making it inert under the same conditions where its analogs are highly reactive [1]. Substituting it with a biocide would introduce unwanted toxicity or oxidative degradation, while replacing it with a simpler analog like 5,5-dimethylhydantoin (DMH) would alter hydrogen-bonding capacity and solubility due to the presence of N–H donors [3]. The quantitative evidence below substantiates these non-trivial differences.

1,3-Dimethyl-5,5-dimethylhydantoin: Quantitative Differentiation Evidence Versus Closest Analogs


Absence of Formaldehyde Release: A Critical Safety Distinction from DMDMH Preservatives

1,3-Dimethyl-5,5-dimethylhydantoin is structurally incapable of releasing formaldehyde, whereas the cosmetic preservative 1,3-dimethylol-5,5-dimethylhydantoin (DMDMH) is a well-established formaldehyde donor [1]. This fundamental difference arises because the target compound possesses N-methyl groups (CH₃) rather than N-hydroxymethyl groups (CH₂OH). In contrast, DMDMH contains two hydroxymethyl moieties that undergo reversible hydrolysis to liberate formaldehyde, a known human carcinogen and contact allergen [2]. The target compound's formaldehyde release under any condition is precisely zero [1].

Preservative Cosmetics Safety

Lipophilicity (XLogP3) Comparison: Slightly Higher Partitioning than Unsubstituted DMH

The computed XLogP3-AA value for 1,3-dimethyl-5,5-dimethylhydantoin is -0.1, indicating a slightly lipophilic character compared to 5,5-dimethylhydantoin (DMH), which has a logP of -0.48 [1][2]. This difference of +0.38 log units reflects the replacement of two polar N–H groups with nonpolar N–CH₃ groups, reducing overall polarity and increasing predicted membrane permeability.

Drug Design ADME Physicochemical

Hydrogen Bond Donor Count: Zero H-Bond Donors vs. Two in Unsubstituted DMH

1,3-Dimethyl-5,5-dimethylhydantoin possesses zero hydrogen bond donor atoms, as both amide nitrogens are fully methylated [1]. In contrast, 5,5-dimethylhydantoin (DMH) retains two N–H donors (both amide hydrogens) [2]. This structural divergence fundamentally alters intermolecular interactions, reducing the target compound's capacity for self-association and hydrogen bonding with polar solvents.

Hydrogen Bonding Solubility Crystallinity

Topological Polar Surface Area (TPSA): Reduced Polarity Relative to DMH and DMDMH

The topological polar surface area (TPSA) of 1,3-dimethyl-5,5-dimethylhydantoin is 40.6 Ų, which is lower than that of 5,5-dimethylhydantoin (58.2 Ų) and significantly lower than that of 1,3-dimethylol-5,5-dimethylhydantoin (approx. 78–82 Ų estimated) [1][2][3]. TPSA is inversely correlated with passive membrane permeability; thus, the target compound is predicted to exhibit enhanced permeability compared to its more polar analogs.

TPSA Permeability QSAR

Molecular Weight and Halogen Content: Non-Halogenated vs. Chlorinated/Brominated Biocides

1,3-Dimethyl-5,5-dimethylhydantoin has a molecular weight of 156.18 g/mol and contains no halogen atoms, rendering it non-oxidizing and incapable of generating hypohalous acids [1]. In contrast, widely used hydantoin biocides such as DCDMH, BCDMH, and DBDMH contain 68%, 54–68%, and 55% available halogen (chlorine/bromine) by weight, respectively, which underlies their antimicrobial activity and oxidative hazards [2][3][4].

Biocide Water Treatment Disinfection

Optimal Use Cases for 1,3-Dimethyl-5,5-dimethylhydantoin Derived from Quantitative Differentiation


Formaldehyde-Free Bioisostere in Cosmetic and Pharmaceutical Formulations

Due to its absolute inability to release formaldehyde (0% release potential) compared to DMDMH [1], 1,3-dimethyl-5,5-dimethylhydantoin serves as a safe structural surrogate in formulations where hydantoin-based preservatives would otherwise be excluded due to formaldehyde sensitivity. This is particularly valuable in hypoallergenic cosmetics, pediatric products, or drug formulations requiring long-term stability without carcinogenic risk.

Non-Halogenated Scaffold for Medicinal Chemistry and Fragment-Based Drug Design

The compound's zero hydrogen bond donor count, moderate lipophilicity (XLogP3 -0.1), and low TPSA (40.6 Ų) make it a promising core for designing brain-penetrant or orally bioavailable drug candidates [1][2][3]. In contrast to more polar hydantoins like DMH (TPSA 58.2 Ų, logP -0.48), it offers a balanced profile that may enhance passive permeability without excessive hydrophobicity [2].

Inert Polymer Additive and Crosslinking Agent Precursor

Unlike halogenated hydantoins (DCDMH, BCDMH, DBDMH) which are strong oxidants and potential corrosives [4], 1,3-dimethyl-5,5-dimethylhydantoin is non-reactive under standard polymer processing conditions. Its stability and lack of labile hydrogens make it suitable as an inert diluent, a precursor for N-protected hydantoin functionalized polymers [5], or a building block in epoxy resin formulations where oxidative side reactions must be avoided.

Internal Standard or Reference Compound in Analytical Chemistry

The compound's well-defined structure, moderate molecular weight (156.18 g/mol), and chromatographic behavior intermediate between native hydantoins and 1,3-dimethylhydantoins [6] make it useful as an internal standard or retention time marker in GC or HPLC analyses of hydantoin derivative mixtures, particularly when halogenated or formaldehyde-releasing analogs cannot be used due to instrument contamination or safety concerns.

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